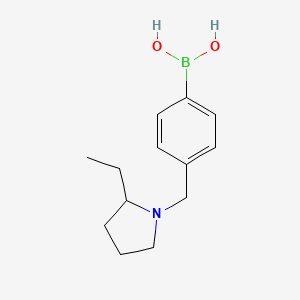
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, making it suitable for various applications.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a drug candidate. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the compound’s effectiveness in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: An aromatic heterocycle with similar electronic properties.
Pyrrole: Another aromatic heterocycle with a nitrogen atom in the ring.
Phenol Ethers: Compounds containing an ether group substituted with a benzene ring
Uniqueness
What sets (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid apart from these similar compounds is its boronic acid group, which imparts unique reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .
Propiedades
Fórmula molecular |
C13H20BNO2 |
|---|---|
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
[4-[(2-ethylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-2-13-4-3-9-15(13)10-11-5-7-12(8-6-11)14(16)17/h5-8,13,16-17H,2-4,9-10H2,1H3 |
Clave InChI |
USIWPOUIZDOJQD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CN2CCCC2CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


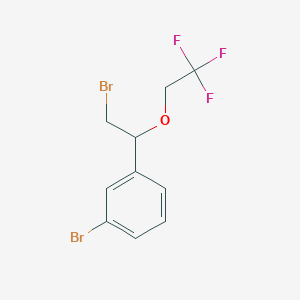
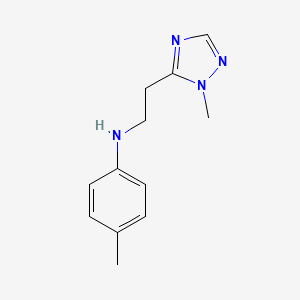
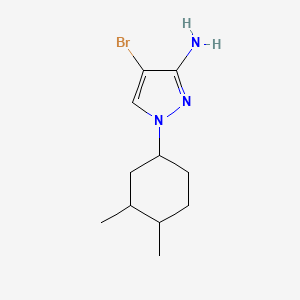

![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
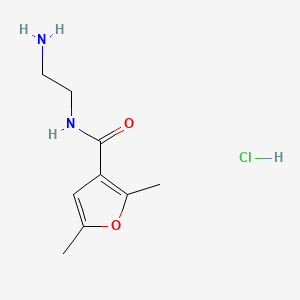
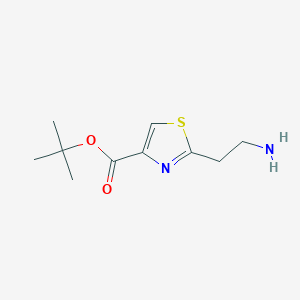
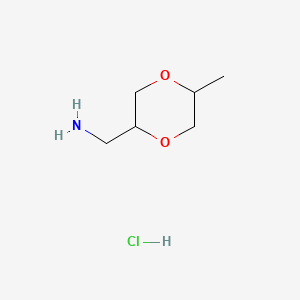
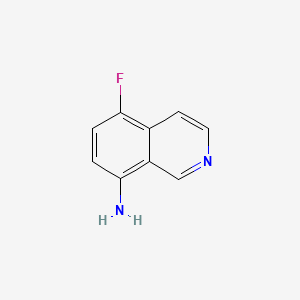
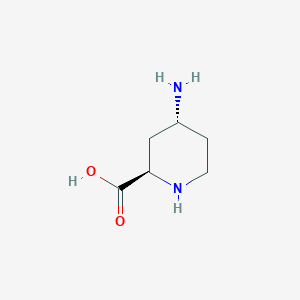

![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
